molecular formula C5H3BrIN B1280457 2-Bromo-3-iodopyridine CAS No. 265981-13-3

2-Bromo-3-iodopyridine

Cat. No. B1280457
M. Wt: 283.89 g/mol
InChI Key: FZBHCYSESMFQJL-UHFFFAOYSA-N
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Description

2-Bromo-3-iodopyridine is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. It is particularly valuable in the construction of complex molecules due to the presence of both bromine and iodine, which can be selectively substituted through various chemical reactions. This compound is not explicitly discussed in the provided papers, but its related derivatives and synthesis methods are extensively covered, which can shed light on its potential applications and reactivity.

Synthesis Analysis

The synthesis of halogenated pyridines, including those related to 2-bromo-3-iodopyridine, involves various strategies. For instance, the preparation of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines is achieved through Stille coupling and reductive symmetric coupling reactions with high yields . Similarly, the synthesis of 5-bromopyridyl-2-magnesium chloride from 5-bromo-2-iodopyridine via an iodo-magnesium exchange reaction represents a method that could potentially be adapted for the synthesis of 2-bromo-3-iodopyridine . Moreover, the "halogen dance" reaction is a technique used to synthesize 2-bromo-4-iodopyridine, which could be relevant for the synthesis of 2-bromo-3-iodopyridine by altering the reaction conditions or starting materials .

Molecular Structure Analysis

The molecular structure of halogenated pyridines is characterized by the presence of nitrogen in the pyridine ring and the substitution of hydrogen atoms by halogens such as bromine and iodine. These substitutions influence the electronic properties of the molecule and can affect its reactivity. For example, the study of 2-amino-3-bromo-5-nitropyridine using Density Functional Theory (DFT) provides insights into the electronic characteristics and vibrational frequencies, which could be extrapolated to understand the properties of 2-bromo-3-iodopyridine .

Chemical Reactions Analysis

Halogenated pyridines participate in a variety of chemical reactions. The presence of bromine and iodine in 2-bromo-3-iodopyridine suggests that it could undergo similar reactions to those described in the papers. For instance, the magnesiation of pyridine N-oxides via iodine or bromine-magnesium exchange is a method that could potentially be applied to 2-bromo-3-iodopyridine for functionalization . Additionally, the radiosynthesis of 2-amino-5-[18F]fluoropyridines from 2-bromo-5-[18F]fluoropyridine through palladium-catalyzed amination indicates the potential for 2-bromo-3-iodopyridine to participate in cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-3-iodopyridine can be inferred from studies on similar compounds. The reactivity of halogen atoms in these molecules is crucial for their application in organic synthesis. For example, the universal convertible isocyanide 2-bromo-6-isocyanopyridine demonstrates the influence of halogen substituents on nucleophilicity and leaving group capacity . The quantum mechanical and spectroscopic studies of 2-amino-3-bromo-5-nitropyridine provide valuable information on the molecular geometry, vibrational spectra, and electronic properties that could be relevant to 2-bromo-3-iodopyridine .

Scientific Research Applications

Synthesis and Structural Analysis

2-Bromo-3-iodopyridine serves as an important intermediate in organic synthesis. It has been utilized in the synthesis of various pyridine derivatives. For example, the reaction of 3-amino-5-bromopyridine with N-iodosuccinimide yields a compound with an iodo substituent in position 2 of the pyridine ring, highlighting its role in structural modifications of pyridine compounds (Bunker et al., 2008).

Building Block for Disubstituted Pyridines

2-Bromo-3-iodopyridine is a key building block for 2,4-disubstituted pyridines. It has been synthesized from 2-bromopyridine using specific methodologies, demonstrating its utility in the creation of disubstituted pyridine structures, which are significant in various chemical syntheses (Duan et al., 2004).

Intermediate for Pentasubstituted Pyridines

The compound has been used as a halogen-rich intermediate for the synthesis of pentasubstituted pyridines. Its unique structure makes it a valuable potential building block in medicinal chemistry research (Wu et al., 2022).

Application in Magnesium Chloride Synthesis

5-Bromopyridyl-2-magnesium chloride, synthesized via an iodo-magnesium exchange reaction with 5-bromo-2-iodopyridine, showcases its use in preparing functionalized pyridine derivatives, which are crucial in pharmaceuticals and chemical research (Song et al., 2004).

Role in Crystal Packing and Halogen Bonding

The reactions of 3-iodopyridine with various solutions have led to the formation of complexes where halogen-halogen contacts, involving 2-bromo-3-iodopyridine derivatives, play an important role in crystal packing, which is vital in understanding molecular interactions and structures (Gorokh et al., 2019).

Chemoselective Synthesis

Its role in chemoselective synthesis processes, such as in Sonogashira cross-coupling reactions, has been studied. This highlights its importance in the efficient and selective synthesis of complex organic compounds (Rivera et al., 2019).

Direct Preparation in Coupling Reactions

The direct preparation of 5-bromo-2-pyridylzinc iodide from 5-bromo-2-iodopyridine and its use in coupling reactions underline its significance in the synthesis of cross-coupling products, a fundamental process in organic chemistry (Rieke & Kim, 2011).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . It’s recommended to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

2-bromo-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrIN/c6-5-4(7)2-1-3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBHCYSESMFQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463506
Record name 2-Bromo-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-iodopyridine

CAS RN

265981-13-3
Record name 2-Bromo-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-iodopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
T Takahashi, Y Li, P Stepnicka… - Journal of the …, 2002 - ACS Publications
… 2-Bromo-3-iodopyridine 10 could be selectively prepared as a crystalline compound by the … The thus-prepared 2-bromo-3-iodopyridine 10 reacted with 1a in the presence of 2 equiv of …
Number of citations: 121 pubs.acs.org
XF Duan, XH Li, FY Li, CH Huang - Synthesis, 2004 - thieme-connect.com
… at -95 C and iodinated with I 2 ; 2-bromo-3-iodopyridine was produced smoothly in high yield. We … Under optimal conditions, 2-bromo-3-iodopyridine was obtained in 80% yield. We also …
Number of citations: 5 www.thieme-connect.com
VN Sorokoumov, VV Popik, IA Balova - Mendeleev communications, 2011 - chem.spbu.ru
… When the ‘diacetylene zipper’12 (for obtaining 2a) or the retro-Favorskii reaction13 (for obtaining 2b) was complete, 2-bromo-3-iodopyridine 4 (2 mmol), Pd(PPh3)4 (120 mg, 0.1 mmol), …
Number of citations: 3 chem.spbu.ru
T Imahori, M Uchiyama, T Sakamoto… - Chemical …, 2001 - pubs.rsc.org
… 86% yield together with a trace amount of 2-bromo-3-iodopyridine (8). In contrast, when DA-… proceeded at the 3-position preferentially and 2-bromo-3-iodopyridine (8) was obtained in 72…
Number of citations: 95 pubs.rsc.org
VN Sorokoumov, VV Popikb, IA Balova - Mendeleev Commun, 2011 - academia.edu
… When the ‘diacetylene zipper’12 (for obtaining 2a) or the retro-Favorskii reaction13 (for obtaining 2b) was complete, 2-bromo-3-iodopyridine 4 (2 mmol), Pd(PPh3)4 (120 mg, 0.1 mmol), …
Number of citations: 0 www.academia.edu
Y Zhang, OA Pavlova, SI Chefer, AW Hall… - Journal of medicinal …, 2004 - ACS Publications
Potential positron emission tomography (PET) ligands with low picomolar affinity at the nicotinic acetylcholine receptor (nAChR) and with lipophilicity (log D) ranging from −1.6 to +1.5 …
Number of citations: 65 pubs.acs.org
ST Handy, T Wilson, A Muth - The Journal of organic chemistry, 2007 - ACS Publications
… To this end, 2-bromo-3-iodopyridine 5 was prepared according to the literature method. Suzuki coupling of pyridine 5 with p-methoxyphenylboronic acid and then phenylboronic acid …
Number of citations: 98 pubs.acs.org
G Chelucci, S Baldino, GA Pinna, B Sechi - Tetrahedron Letters, 2008 - Elsevier
… On this basis we examined the Sonogashira reaction of 2-bromo-3-iodopyridine 6 9 with an excess of TMS–acetylene under Sogonashira conditions (Scheme 2). The reaction [Pd(PPh …
Number of citations: 5 www.sciencedirect.com
F Trécourt, G Breton, V Bonnet, F Mongin, F Marsais… - Tetrahedron, 2000 - Elsevier
… 2-Bromo-3-iodopyridine (17b). Using iodine as an electrophile gave 80% (CH 2 Cl 2 /cyclohexane, 25:75) of 17b: mp 95–97C; 1 H NMR (CDCl 3 ) δ 7.02 (dd, 1H, H 5 ), 8.08 (dd, 1H, H …
Number of citations: 178 www.sciencedirect.com
K Snégaroff, TT Nguyen, N Marquise… - … A European Journal, 2011 - Wiley Online Library
A series of chloro‐ and bromopyridines have been deprotometalated by using a range of 2,2,6,6‐tetramethylpiperidino‐based mixed lithium–metal combinations. Whereas lithium–zinc …

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